Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate
Overview
Description
Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate is an organic compound characterized by a benzene ring substituted with a cyanophenyl group, a hydroxymethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate typically involves multi-step organic reactions. One common method is the esterification of 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 3-(3-cyanophenyl)-5-carboxybenzoic acid.
Reduction: Methyl 3-(3-aminophenyl)-5-(hydroxymethyl)benzoate.
Substitution: this compound derivatives with various nucleophiles.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-cyanophenyl)benzoate
- Methyl 3-(4-cyanophenyl)-5-(hydroxymethyl)benzoate
- Methyl 3-(3-aminophenyl)-5-(hydroxymethyl)benzoate
Uniqueness
Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate is unique due to the presence of both a cyanophenyl group and a hydroxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPSWJWZGRZCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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